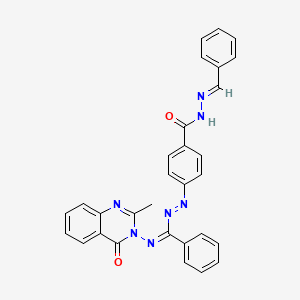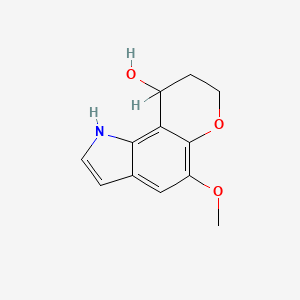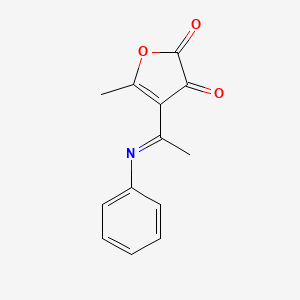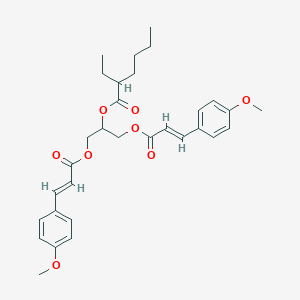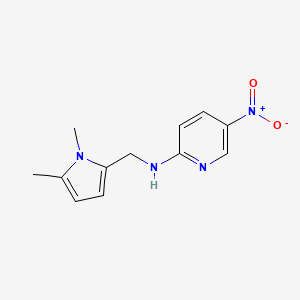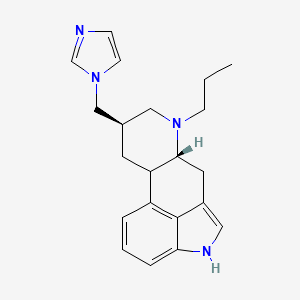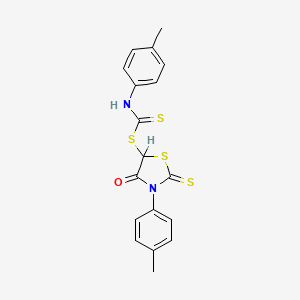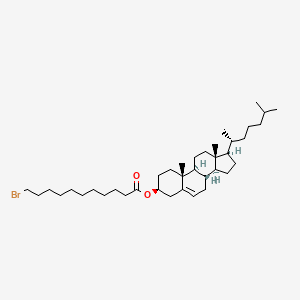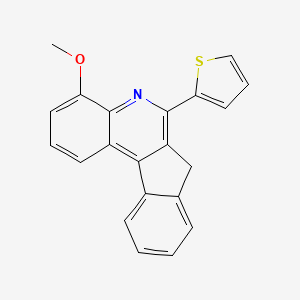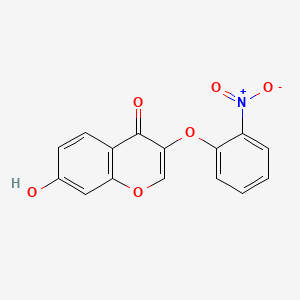
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Reaction Conditions: The precursor undergoes a series of reactions, including nitration and hydroxylation, to introduce the nitrophenoxy and hydroxy groups at the desired positions.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-nitrophenoxy)- can be compared with other benzopyran derivatives:
Similar Compounds: Examples include 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)- and 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-.
Properties
CAS No. |
137988-04-6 |
|---|---|
Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
7-hydroxy-3-(2-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-9-5-6-10-13(7-9)21-8-14(15(10)18)22-12-4-2-1-3-11(12)16(19)20/h1-8,17H |
InChI Key |
PYCLSGKGSDWJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


